2,6-Pyridinophane
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Overview
Description
2,6-Pyridinophane is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tricyclic framework, which includes multiple oxygen and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 2,6-Pyridinophane involves several steps, typically starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reaction conditions to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2,6-Pyridinophane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and nitrogen atoms within the tricyclic framework.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, it can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,6-Pyridinophane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may involve multiple steps, including binding to the target, inducing conformational changes, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2,6-Pyridinophane stands out due to its unique tricyclic structure and the presence of multiple oxygen and nitrogen atoms. Similar compounds may include other tricyclic molecules with different substituents or variations in the ring structure. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical and physical properties.
Properties
CAS No. |
56446-41-4 |
---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2,5,11,14-tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene |
InChI |
InChI=1S/C14H14N2O4/c1-3-11-15-12(4-1)18-8-10-20-14-6-2-5-13(16-14)19-9-7-17-11/h1-6H,7-10H2 |
InChI Key |
CVPXBRPWSMRVGY-UHFFFAOYSA-N |
SMILES |
C1COC2=NC(=CC=C2)OCCOC3=CC=CC(=N3)O1 |
Canonical SMILES |
C1COC2=NC(=CC=C2)OCCOC3=CC=CC(=N3)O1 |
Synonyms |
2,5,11,14-tetraoxa-19,20-diazatricyclo-(3.3.1.1)icosa-1(19),6,8,10(20),15,17-hexaene 2,6-pyridinophane |
Origin of Product |
United States |
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